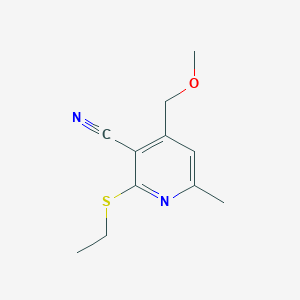

2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Descripción

Propiedades

Fórmula molecular |

C11H14N2OS |

|---|---|

Peso molecular |

222.31 g/mol |

Nombre IUPAC |

2-ethylsulfanyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C11H14N2OS/c1-4-15-11-10(6-12)9(7-14-3)5-8(2)13-11/h5H,4,7H2,1-3H3 |

Clave InChI |

VVMGMPVFVKKWPE-UHFFFAOYSA-N |

SMILES canónico |

CCSC1=NC(=CC(=C1C#N)COC)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-Ciano-2-(etilsulfanil)-4-(metoximetil)-6-metilpiridina generalmente implica reacciones orgánicas de varios pasos. Un método común comienza con la preparación del anillo de piridina, seguida de la introducción de los sustituyentes a través de diversas reacciones orgánicas como la alquilación, sulfonación y cianación. Las condiciones de reacción específicas, incluida la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores de flujo continuo para garantizar la calidad y la eficiencia consistentes. El uso de sistemas automatizados y técnicas avanzadas de purificación, como la cromatografía, puede mejorar aún más el proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

3-Ciano-2-(etilsulfanil)-4-(metoximetil)-6-metilpiridina puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo etilsulfanil se puede oxidar a un sulfóxido o sulfona.

Reducción: El grupo ciano se puede reducir a una amina.

Sustitución: El grupo metoximetil se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio o hidrogenación catalítica.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como hidruro de sodio o terc-butóxido de potasio.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo etilsulfanil puede producir sulfóxidos o sulfonas, mientras que la reducción del grupo ciano puede producir aminas primarias.

Aplicaciones Científicas De Investigación

3-Ciano-2-(etilsulfanil)-4-(metoximetil)-6-metilpiridina tiene varias aplicaciones de investigación científica:

Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Sus derivados pueden exhibir actividad biológica y se pueden estudiar para posibles aplicaciones terapéuticas.

Medicina: El compuesto se puede explorar para su posible uso en el desarrollo de fármacos, particularmente en la orientación de enzimas o receptores específicos.

Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas, como polímeros o catalizadores.

Mecanismo De Acción

El mecanismo de acción de 3-Ciano-2-(etilsulfanil)-4-(metoximetil)-6-metilpiridina depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Los grupos etilsulfanil y ciano pueden desempeñar un papel crucial en la unión a los sitios objetivo, mientras que los grupos metoximetil y metil pueden influir en las propiedades farmacocinéticas del compuesto.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The following compounds share structural similarities with the target molecule, differing primarily in substituents at key positions:

*Pyrimidine derivatives differ in core structure but share functional group similarities.

Lipophilicity and Solubility

Key Research Findings

Substituent Impact on Bioactivity :

Actividad Biológica

2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

- Chemical Formula : C11H14N2OS

- Molecular Weight : 226.31 g/mol

- CAS Number : [Not provided in the search results]

Antimicrobial Properties

Research indicates that compounds similar to 2-(ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile exhibit significant antimicrobial activity. For example, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-Ethylsulfanyl Pyridine Derivative | MRSA | 62.5 |

| 2-Ethylsulfanyl Pyridine Derivative | E. coli | 78.12 |

Cytotoxicity and Anticancer Activity

The compound has shown promise in preliminary studies regarding its cytotoxic effects on cancer cell lines. For instance, it has been tested against HeLa (cervical cancer) and A549 (lung cancer) cells, demonstrating inhibition of cell proliferation with IC50 values indicating moderate potency.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These findings suggest that the compound may induce apoptosis or necrosis in cancer cells, although further mechanistic studies are needed to elucidate the specific pathways involved.

The biological activity of 2-(ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.

- Interference with DNA Synthesis : Some derivatives have been reported to disrupt DNA replication, further inhibiting cancer cell growth.

Case Studies

-

Antimicrobial Efficacy :

A study evaluating various pyridine derivatives highlighted the effectiveness of ethylsulfanyl substitutions in enhancing antimicrobial activity against resistant strains. The results indicated a significant reduction in bacterial load when treated with the compound. -

Anticancer Potential :

In vitro studies on HeLa and A549 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. Further investigations into signaling pathways revealed activation of caspase-dependent apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of a pyridine-thiol precursor with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction optimization includes monitoring via TLC/HPLC and adjusting solvent polarity, temperature (e.g., room temperature vs. reflux), and stoichiometry. NMR (¹H/¹³C) and mass spectrometry are critical for confirming intermediates and final product purity .

Q. How is the molecular structure of this compound confirmed, and what techniques are used for crystallographic characterization?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a, b, c, β) and hydrogen-bonding interactions (C–H···N) can resolve stereochemistry. Data collection via diffractometers (e.g., APEX2) and refinement using SHELXL/PLATON ensure accuracy. Powder XRD and FT-IR complement SC-XRD for bulk phase identification .

Q. What spectroscopic methods are employed to assess purity and functional group integrity?

- Methodology :

- ¹H/¹³C NMR : Assign peaks to ethylsulfanyl (δ ~2.5–3.0 ppm for S–CH₂), methoxymethyl (δ ~3.3–3.5 ppm for O–CH₃), and pyridine protons (δ ~6.5–8.5 ppm).

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and ether (C–O–C ~1100 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 253.1084 for [M+H]⁺) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) and Mulliken charge distribution analysis elucidate interactions with biological targets. Comparative studies with analogs (e.g., methoxy vs. ethoxy substituents) reveal structure-activity relationships .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Analysis : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH, temperature).

- Structural Analog Comparison : Test derivatives (e.g., replacing ethylsulfanyl with methylsulfonyl) to isolate pharmacophore contributions.

- Meta-Analysis : Cross-reference bioactivity datasets (e.g., antifungal vs. antiarrhythmic activity) to identify confounding variables (e.g., cell line specificity) .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystal packing and solubility?

- Methodology : SC-XRD reveals C–H···N hydrogen bonds and van der Waals interactions that stabilize crystal lattices. Solubility profiles (in DMSO, ethanol, or water) correlate with logP values calculated via HPLC retention times. Molecular dynamics simulations (e.g., GROMACS) model solvation effects .

Q. What catalytic systems enhance the compound’s synthetic scalability while minimizing byproducts?

- Methodology :

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to improve alkylation efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 2 h) and energy consumption.

- Green Chemistry : Substitute DMF with ionic liquids or PEG-400 to reduce toxicity .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- Analytical Monitoring : Track degradation via HPLC-UV (λ = 254 nm) and LC-MS to identify breakdown products (e.g., hydrolysis of nitrile to amide).

- Kinetic Modeling : Calculate shelf life using Arrhenius equations .

Q. What statistical approaches validate reproducibility in spectroscopic and crystallographic data?

- Methodology :

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.